3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
This compound is a heterocyclic benzamide derivative featuring two pharmacologically significant moieties: a 1H-indole ring and a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold. The indole moiety is known for its role in modulating kinase activity and interacting with hydrophobic pockets in enzymes, while the tetrahydrobenzothiazole core contributes to conformational rigidity and binding affinity .
Properties
IUPAC Name |
3-indol-1-yl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-19-10-4-8-17-20(19)28-22(23-17)24-21(27)15-6-3-7-16(13-15)25-12-11-14-5-1-2-9-18(14)25/h1-3,5-7,9,11-13H,4,8,10H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMYYNLSKJUCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Synthesis of the Tetrahydrobenzo[d]thiazole Ring: This can be achieved through a cyclization reaction involving a thioamide and a suitable electrophile.
Coupling Reaction: The final step involves coupling the indole and tetrahydrobenzo[d]thiazole intermediates with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
Kinase Inhibition: Compounds 4i and 4k exhibit potent CK2α inhibition (IC₅₀ < 0.2 µM), attributed to the ureido linker and carboxylic acid groups that enhance hydrogen bonding with kinase active sites . The target compound lacks these substituents, suggesting weaker or uncharacterized kinase activity. GSK3β inhibition is less pronounced in analogs (IC₅₀ > 1 µM), indicating selectivity challenges for dual kinase inhibitors .
Anticancer Activity: The triazole-carboxylic acid analog in demonstrates 62.25% growth inhibition (GP%) against LOX IMVI melanoma cells, likely due to the electron-withdrawing carboxylic acid group enhancing cellular uptake . The target compound’s indole group may offer similar benefits but requires empirical validation.
Substituent Effects: Ethylthio/Chloro Groups: Ethylthio (in ) and chloro (in ) substituents at the benzamide C2 position improve lipophilicity (logP ~1.1–1.3) but may reduce solubility compared to polar groups like carboxylic acids . 7-Oxo vs.
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 4i–4l , where tetrahydrobenzothiazol-2-amine intermediates are coupled with indole-containing benzoyl chlorides . Yields for such reactions range from 52–63% .
Biological Activity
The compound 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic derivative that combines an indole moiety with a benzo[d]thiazole structure. This combination is of significant interest in medicinal chemistry due to the biological activities associated with both indole and thiazole derivatives. This article reviews the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its potential as an anticancer agent and as a modulator of various biological pathways.
Anticancer Activity
Research indicates that compounds containing indole and thiazole scaffolds exhibit notable anticancer properties. For instance, studies have shown that related thiazole derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Key Findings:
- Cytotoxicity: In vitro studies demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanism of Action: The compound has been shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzamide and thiazole portions significantly influence biological activity. For example:
- Substituents on the Indole Ring: The presence of electron-withdrawing groups enhances cytotoxicity.
- Thiazole Modifications: Alterations in the tetrahydrobenzo[d]thiazole ring can affect binding affinity to target proteins.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Indole-Based Compounds:
- Thiazole Derivatives:
Data Tables
| Compound Name | Structure | Activity | IC50 Value |
|---|---|---|---|
| 3-(1H-indol-1-yl)-N-(7-oxo... | Structure | Anticancer | TBD |
| Indole Derivative X | Structure | Xanthine Oxidase Inhibitor | 3.5 nM |
| Thiazole Derivative Y | Structure | Antimalarial | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
